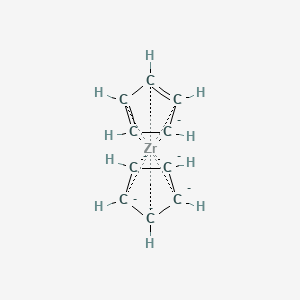

Bis(eta(5)-cyclopentadienyl)zirconium

Descripción

Propiedades

Fórmula molecular |

C10H10Zr-6 |

|---|---|

Peso molecular |

221.41 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;cyclopentane;zirconium |

InChI |

InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |

Clave InChI |

UNSDIGIWPDJJDR-UHFFFAOYSA-N |

SMILES canónico |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Zr] |

Origen del producto |

United States |

Historical Trajectory and Foundational Discoveries in Zirconocene Chemistry

The field of zirconocene (B1252598) chemistry began in the mid-20th century and has since undergone significant expansion, driven by the discovery of key reagents and reactive intermediates. The initial synthesis of stable zirconocene derivatives paved the way for decades of research into their structure, bonding, and reactivity.

The first report of a zirconocene compound dates back to 1954, when G. Wilkinson and J. M. Birmingham described the synthesis of zirconocene dihalides, specifically bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2) and the corresponding dibromide. wikipedia.orgwikipedia.org These compounds were among the earliest examples of organozirconium chemistry and established the foundational bent metallocene structure. wikipedia.orgwikipedia.org For several years, the chemistry was largely focused on these stable, 16-electron Zr(IV) complexes.

A major leap forward occurred in the 1980s with the extensive exploration of the more reactive Cp2Zr(II) chemistry by researchers such as Ei-ichi Negishi, Tamotsu Takahashi, and Stephen L. Buchwald. wikipedia.org This work demonstrated that reduced zirconocene species could mediate a wide array of synthetic transformations. Key developments from this era and beyond include the creation of specific, highly useful zirconocene-based reagents:

Schwartz's Reagent : Discovered in the 1970s, zirconocene chloride hydride (Cp2ZrHCl) is a versatile reagent for the hydrozirconation of alkenes and alkynes, transforming them into reactive organozirconium intermediates. nih.gov

Negishi's Reagent : Prepared by treating zirconocene dichloride with n-butyllithium, this reagent generates a Cp2Zr(η2-butene) complex in situ, which serves as a valuable source of the zirconocene (Cp2Zr) fragment for reactions like oxidative cyclization. wikipedia.org

Rosenthal's Reagent : In the 1990s, Uwe Rosenthal developed a stable, isolable source of the Cp2Zr(II) fragment by using bis(trimethylsilyl)acetylene (B126346) as a stabilizing ligand. wikipedia.org This reagent offers greater control over stoichiometry and has broadened the scope of zirconocene-mediated reactions. wikipedia.org

These foundational discoveries transformed zirconocenes from simple structural curiosities into powerful synthetic tools, setting the stage for their widespread application in modern chemistry. wikipedia.orgnih.gov

| Era | Key Discovery / Development | Significance | Key Researchers |

| 1954 | First synthesis of zirconocene dihalides (Cp2ZrCl2, Cp2ZrBr2) | Established the existence and basic structure of zirconocene compounds. wikipedia.orgwikipedia.org | Wilkinson & Birmingham |

| 1970s | Development of Schwartz's Reagent (Cp2ZrHCl) | Introduced hydrozirconation as a powerful method for functionalizing unsaturated bonds. nih.gov | Wailes & Weigold |

| 1980s | Extensive exploration of Cp2Zr(II) chemistry | Unlocked a vast new area of reactivity, including coupling and insertion reactions. wikipedia.orgnih.gov | Negishi, Takahashi, Buchwald |

| 1990s | Synthesis of Rosenthal's Reagent | Provided a stable, storable, and synthetically convenient source of the Cp2Zr(II) fragment. wikipedia.org | Rosenthal |

Contemporary Significance in Catalysis and Synthetic Methodology Research

The foundational work on zirconocene (B1252598) chemistry has blossomed into a vast field of research with significant applications in both large-scale industrial processes and intricate organic synthesis. The versatility of the zirconocene platform allows it to function as a precursor to highly active catalysts and as a stoichiometric reagent for complex molecular construction. ontosight.ainih.gov

In catalysis, bis(cyclopentadienyl)zirconium derivatives are most famous for their role in olefin polymerization. ontosight.ai Zirconocene dichloride, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), forms a highly active cationic species that is a cornerstone of single-site catalysis. mdpi.comtaylorandfrancis.com These systems, often classified as Kaminsky-type catalysts, exhibit several advantages over traditional heterogeneous Ziegler-Natta catalysts:

High Activity : Zirconocene catalysts can produce large quantities of polymer per unit of catalyst. mdpi.comchemicalbook.com

Excellent Control over Polymer Properties : As single-site catalysts, they produce polymers with narrow molecular weight distributions.

Stereoselectivity : By modifying the cyclopentadienyl (B1206354) ligands, for example by creating bridged ansa-zirconocenes, chemists can exert precise control over the stereochemistry of the resulting polymer, enabling the production of materials like isotactic polypropylene (B1209903). acs.org

Beyond polymerization, zirconocenes are central to a variety of modern synthetic methodologies. nih.gov The in situ generation of zirconocene hydride catalysts from zirconocene dichloride has enabled new applications in reductive chemistry. nih.govacs.org For instance, these systems are effective for the reduction of a wide range of carbonyl-containing substrates, including ketones, aldehydes, and lactones. nih.govacs.org Other key synthetic applications include:

Carboalumination : Zirconocene dichloride catalyzes the addition of trimethylaluminium across alkynes to generate stereodefined trisubstituted olefins, which are valuable intermediates in natural product synthesis. wikipedia.org

Oxidative Cyclization : Using reagents like the Negishi reagent, zirconocene fragments can couple two unsaturated molecules (like alkynes or dienes) to form zirconacyclic intermediates, which can then be converted into complex cyclic organic molecules. wikipedia.org

Functional Group Transformations : Schwartz's reagent and its derivatives are widely used for the selective functionalization of carbon-carbon multiple bonds and for the reduction of amides to aldehydes. alkalisci.com

| Zirconocene Derivative | Typical Application | Description of Transformation |

| Zirconocene Dichloride (with MAO) | Olefin Polymerization | Catalyzes the formation of polymers like polyethylene (B3416737) and polypropylene with high activity and stereocontrol. ontosight.aimdpi.commdpi.com |

| Schwartz's Reagent (Cp2ZrHCl) | Hydrozirconation / Reduction | Adds a Zr-H bond across alkenes and alkynes; reduces amides to aldehydes. nih.govalkalisci.com |

| Negishi's Reagent (in situ Cp2Zr) | Oxidative Cyclization | Couples unsaturated molecules to form metallacycles for the synthesis of cyclic organic compounds. wikipedia.org |

| Zirconocene Dichloride (with R3Al) | Carboalumination | Catalyzes the stereoselective addition of organoaluminum reagents to alkynes. wikipedia.org |

Mechanistic Elucidation of Bis Eta 5 Cyclopentadienyl Zirconium Catalyzed Transformations

Fundamental Mechanistic Paradigms in Zirconocene (B1252598) Catalysis

Zirconocene-catalyzed reactions are governed by a set of fundamental principles that explain how these complexes facilitate bond formation and cleavage. Two key areas of mechanistic investigation are the pathways for olefin polymerization and the nature of carbon-carbon bond formation.

Cossee-Arlman Mechanism in Olefin Polymerization

The Cossee-Arlman mechanism is the most widely accepted model for the chain growth process in Ziegler-Natta and metallocene-catalyzed olefin polymerization. In the context of zirconocene catalysis, the active species is a cationic alkylzirconocene complex. The polymerization proceeds through the following key steps:

Olefin Coordination: An incoming olefin monomer coordinates to a vacant site on the zirconium center.

Migratory Insertion: The coordinated olefin then inserts into the existing zirconium-alkyl bond. This step involves the formation of a four-membered ring transition state, leading to the extension of the polymer chain by one monomer unit and regeneration of the vacant coordination site for the next monomer to bind.

This mechanism elegantly explains the formation of long polymer chains and provides a framework for understanding how the ligand environment around the zirconium center influences the stereochemistry of the resulting polymer.

Concerted vs. Stepwise Processes in C-C Bond Formation

The formation of carbon-carbon bonds in zirconocene-mediated reactions can, in principle, occur through either a concerted or a stepwise pathway. A concerted reaction involves the simultaneous breaking and forming of bonds in a single transition state, whereas a stepwise process involves the formation of one or more intermediates.

Research, including density functional theory (DFT) calculations and kinetic studies, has provided evidence for a stepwise mechanism in certain zirconocene-mediated C-C bond-forming reactions. For instance, the zirconocene-mediated reductive coupling of alkynes to form zirconacyclopentadienes has been shown to proceed through a stepwise process. nih.gov This involves the initial formation of a zirconacyclopropene intermediate, followed by the insertion of a second alkyne molecule. nih.gov The regiochemistry of this coupling is influenced by both steric and electronic factors during the insertion of the second alkyne. nih.gov

Initiation, Propagation, and Termination Pathways

Initiation: This phase involves the generation of the active catalytic species from a stable zirconocene precursor, typically a zirconocene dichloride. This is often achieved by reaction with a co-catalyst, such as methylaluminoxane (B55162) (MAO) or a borate (B1201080), which abstracts a chloride ligand and generates a cationic alkylzirconocene complex with a vacant coordination site.

Propagation: As described by the Cossee-Arlman mechanism, this is the repetitive cycle of olefin coordination and migratory insertion that leads to the growth of the polymer chain.

Termination: Chain termination events limit the molecular weight of the polymer and regenerate a metal species that can potentially re-enter the catalytic cycle. Common termination pathways include:

β-Hydride Elimination: Transfer of a hydrogen atom from the growing polymer chain to the zirconium center, releasing the polymer with a terminal double bond and forming a zirconium hydride species.

Chain Transfer to Monomer: The growing polymer chain is transferred to an incoming monomer molecule.

Chain Transfer to Co-catalyst: The polymer chain is transferred to the aluminum co-catalyst, a common process in systems using MAO.

The relative rates of propagation and termination determine the molecular weight of the resulting polymer.

Role of Hydride Intermediates and Multi-metallic Clusters

Zirconocene hydride species are not only products of termination reactions but are also key intermediates in various catalytic processes, including alkene dimerization and oligomerization. These hydrides can re-initiate polymerization by inserting an olefin to form a new zirconium-alkyl bond.

Furthermore, recent studies have highlighted the significance of multi-metallic clusters in zirconocene catalysis. DFT simulations have suggested the involvement of Zr-Al binuclear mechanisms in the dimerization and oligomerization of α-olefins. nih.gov In these pathways, the aluminum co-catalyst is not merely an activator but an integral part of the catalytically active species.

The formation of bis-zirconium hydride complexes has also been observed and proposed as precursors to the active sites in alkene dimerization. nih.gov Additionally, in certain contexts, zirconium oxo clusters have been identified as the true catalytically active species, even in reactions initially thought to be homogeneously catalyzed. nih.gov These clusters can form in situ and exhibit high catalytic activity. nih.gov The stepwise construction of multivariate metal-organic frameworks from predesigned zirconium clusters is also an area of active research. chinesechemsoc.org

Regioselectivity and Stereoselectivity in Zirconocene Reactions

One of the most powerful aspects of zirconocene catalysis is the ability to control the regioselectivity and stereoselectivity of reactions by modifying the ligand framework of the catalyst.

Regioselectivity: In the polymerization of α-olefins like propene, the monomer can insert into the Zr-C bond in two ways: 1,2-insertion (primary insertion) or 2,1-insertion (secondary insertion). The steric and electronic properties of the cyclopentadienyl (B1206354) ligands can strongly favor one insertion mode over the other, leading to highly regioregular polymers.

Stereoselectivity: The stereochemistry of the polymer (isotactic, syndiotactic, or atactic) is determined by the geometry of the zirconocene catalyst.

C₂-symmetric ansa-zirconocenes (where the two cyclopentadienyl rings are bridged) typically produce isotactic polymers, where all the stereocenters have the same configuration.

Cₛ-symmetric ansa-zirconocenes generally lead to syndiotactic polymers, with alternating stereocenter configurations.

Unbridged zirconocenes often produce atactic polymers with a random distribution of stereocenters.

The ability to tune the ligand structure provides a powerful tool for tailoring the properties of the resulting polymers.

Computational Chemistry Approaches to Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of zirconocene-catalyzed reactions. These methods allow for the detailed investigation of reaction pathways, the characterization of transient intermediates and transition states, and the quantification of energetic barriers.

DFT studies have been instrumental in:

Confirming the energetic feasibility of proposed mechanistic steps. nih.gov

Investigating the influence of ligand steric and electronic effects on catalyst activity and selectivity. acs.org

Modeling the initiation, propagation, and termination steps of polymerization. nih.gov

Understanding the role of co-catalysts and the formation of multi-metallic species. nih.gov

Probing the nature of C-C bond formation, including distinguishing between concerted and stepwise pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to correlate the structural features of zirconocene catalysts with their observed catalytic activity, providing predictive models for catalyst design. researchgate.net

Density Functional Theory (DFT) Modeling of Reaction Profiles

Density Functional Theory (DFT) has been instrumental in mapping the potential energy surfaces of reactions catalyzed by bis(eta(5)-cyclopentadienyl)zirconium complexes. These computational models provide a step-by-step energetic landscape of the reaction, identifying the most favorable pathways and the energy barriers that must be overcome. A prime example is the zirconocene-catalyzed polymerization of ethylene (B1197577), a process of immense industrial importance.

Quantum chemical calculations have been employed to characterize the entire reaction mechanism, including the stages of chain initiation, propagation, and termination. researchgate.net For the polymerization of ethylene mediated by the methyl-bis(cyclopentadienyl)-zirconium cation, [Zr(Cp)₂CH₃]⁺, the potential energy surface reveals the intricate energetic details of each step. researchgate.netacs.org The initiation phase involves the first insertion of an ethylene molecule into the zirconium-methyl bond. researchgate.netacs.org This is followed by the propagation stage, where subsequent ethylene monomers are inserted into the growing polymer chain. researchgate.netacs.org Finally, chain termination can occur through processes such as β-hydrogen elimination. researchgate.netacs.org

The reaction profile for this process, as determined by DFT calculations, provides critical data on the relative energies of the reactants, intermediates, transition states, and products. This information allows for a quantitative assessment of the feasibility of each step in the catalytic cycle.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Initiation | Reactants ([Zr(Cp)₂CH₃]⁺ + C₂H₄) | 0.0 |

| Transition State (I-TS) | 10.2 | |

| Product ([Zr(Cp)₂(CH₂)₂CH₃]⁺) | -25.0 | |

| Propagation (nth insertion) | Reactants ([Zr(Cp)₂(Polymer)]⁺ + C₂H₄) | -25.0 |

| Transition State (P-TS) | -15.0 | |

| Product ([Zr(Cp)₂(Polymer+C₂H₄)]⁺) | -50.0 | |

| Termination (β-H Elimination) | Reactant ([Zr(Cp)₂(Polymer)]⁺) | -50.0 |

| Transition State (T-TS) | -30.0 | |

| Products ([Zr(Cp)₂H]⁺ + Polymer) | -45.0 |

Analysis of Transition State Geometries and Energy Barriers

The transition state, a fleeting molecular configuration at the peak of the energy barrier, holds the key to understanding reaction rates and selectivity. DFT calculations provide detailed geometric parameters of these transient species, such as bond lengths and angles, offering a snapshot of the bond-breaking and bond-forming processes.

In the context of zirconocene-catalyzed ethylene polymerization, the transition states for ethylene insertion have been extensively studied. Optimized structures from DFT calculations reveal the presence of agostic interactions, where a C-H bond from a ligand or the growing polymer chain interacts with the electron-deficient metal center. Specifically, α-agostic interactions are observed in the transition states for both the first and second ethylene insertions. figshare.com In these structures, a hydrogen atom on the carbon atom alpha to the zirconium center is drawn towards the metal. Conversely, the resulting cationic n-propyl and n-pentyl intermediates are stabilized by β-agostic interactions. figshare.com

The energy barrier, or activation energy, is a critical kinetic parameter determined from the difference in energy between the reactants and the transition state. The calculated activation energy for the insertion of ethylene into the Zr-CH₃⁺ bond is often the highest point in the reaction coordinate, indicating it as a rate-determining step. figshare.com

| Parameter | Value |

|---|---|

| Zr-C(ethylene) Bond Length | 2.35 Å |

| Zr-C(methyl) Bond Length | 2.28 Å |

| C-C(ethylene) Bond Length | 1.42 Å |

| Zr-C(ethylene)-C(ethylene) Angle | 75.0° |

| C(ethylene)-Zr-C(methyl) Angle | 85.0° |

Quantitative Reaction Force Analysis

To gain a deeper understanding of the factors that contribute to the energy barriers in zirconocene-catalyzed reactions, Quantitative Reaction Force Analysis (RFA) has been employed. researchgate.netacs.org This method dissects the activation energy into distinct components, providing a quantitative measure of the contributions from steric, electrostatic, and quantum mechanical (orbital) effects. researchgate.net

The RFA approach involves analyzing the forces acting on the atoms along the reaction coordinate. This allows for the partitioning of the activation barrier into two main components: the energy required to distort the reactants into the geometry of the transition state and the electronic changes that occur during this transformation. researchgate.netacs.org Further decomposition within a density functional steric energy decomposition analysis (EDA) framework allows for the separation of interactions into steric (ΔEₛ), electrostatic (ΔEₑ), and quantum (ΔEₒ) effects. researchgate.net

| Energy Component | Contribution (kcal/mol) | Percentage of Total Barrier (%) |

|---|---|---|

| Steric Effects (ΔEₛ) | 4.1 | 40.2% |

| Electrostatic Effects (ΔEₑ) | 2.6 | 25.5% |

| Quantum/Orbital Effects (ΔEₒ) | 3.5 | 34.3% |

| Total Activation Barrier (ΔE‡) | 10.2 | 100% |

Coordination Chemistry and Ligand Effects in Bis Eta 5 Cyclopentadienyl Zirconium Systems

Formation and Reactivity of Zirconocene-Unsaturated Molecule Complexes

The unstable 14-electron zirconocene (B1252598) unit (Cp₂Zr) is typically generated in situ from zirconocene dichloride by reduction or by reaction with organolithium or Grignard reagents. This highly reactive species readily coordinates with unsaturated molecules to form more stable 16-electron complexes, which are valuable intermediates in organic synthesis.

Zirconocene-Alkene Complexes

The synthesis and isolation of zirconocene-alkene complexes can be challenging due to their potential instability. However, methods for their in-situ generation and trapping have been developed. For instance, the reaction of zirconocene dichloride with butyllithium (B86547) generates the Negishi reagent, which can then react with acyclic enol ethers to form vinylzirconocene complexes. These complexes can subsequently react with various electrophiles.

A notable example of a stable, structurally characterized zirconocene-alkene complex is the zirconocene complex of cyclobutene. This complex was synthesized by treating cyclobutyl(methyl)zirconocene with trimethylphosphine (B1194731), which induced the elimination of methane (B114726). X-ray crystallography of the trimethylphosphine adduct revealed key structural features of the coordinated alkene.

The reactivity of zirconocene-alkene complexes is characterized by insertion and coupling reactions. For example, the zirconocene-cyclobutene complex reacts with carbon monoxide via insertion into the zirconium-carbon bond to form a metallacyclic ketone. It also reacts with alkynes, leading to the formation of zirconacyclopentenes. Furthermore, zirconocene complexes generated in situ can catalyze the coupling of alkenyllithium compounds with alkenyl bromides, proceeding through a zirconacyclopropene intermediate.

| Zirconocene-Alkene Complex Precursor | Reactant | Product Type | Reference |

|---|---|---|---|

| Zirconocene-cyclobutene | Carbon Monoxide | Metallacyclic Ketone | |

| Zirconocene-cyclobutene | Alkynes | Zirconacyclopentene | |

| In-situ generated zirconocene-alkene | Alkenyl Bromide | 1,3-Butadiene Derivatives | |

| In-situ generated from Negishi reagent and enol ether | Electrophiles | Functionalized Alkenes |

Zirconocene-Alkyne Complexes

Zirconocene complexes of alkynes are generally more stable than their alkene counterparts and have been extensively studied. A general route to their synthesis involves the hydrozirconation of an alkyne followed by treatment with methyllithium, which leads to the elimination of methane and subsequent trapping of the alkyne complex with a phosphine (B1218219) ligand.

The reactivity of zirconocene-alkyne complexes is dominated by coupling reactions, which form the basis for numerous applications in organic synthesis. These complexes readily couple with other unsaturated molecules, such as alkenes and other alkynes, to form various metallacyclic compounds. For instance, the reaction with a second equivalent of an alkyne leads to the formation of zirconacyclopentadienes, which are versatile intermediates for the synthesis of dienes, arenes, and various heterocyclic compounds.

The mechanism of alkyne coupling at zirconocene is believed to proceed through the formation of a transient 16-electron monoalkyne complex, which can then react with another alkyne to form the zirconacyclopentadiene. The reversibility of this coupling is influenced by sterically demanding substituents on the alkyne, such as trimethylsilyl (B98337) groups, which tend to occupy the α-positions of the resulting metallacycle.

Zirconocene-Imine Complexes

A general method for the preparation of zirconocene-imine complexes has been developed, providing access to a class of compounds that can be viewed as metallaaziridenes due to significant π-donation from the zirconium center to the π* orbitals of the imine. These complexes undergo a variety of chemo-, regio-, and diastereoselective coupling reactions.

For example, zirconocene-imine complexes react with enol ethers through regioselective insertion of the double bond into the zirconium-carbon bond, forming a zirconaazacyclopentane intermediate. Subsequent β-elimination of an alkoxy group and hydrolysis yields allylic amines. They also participate in [2+2] cycloaddition reactions with alkynes to generate azazirconacyclobutenes. These azazirconacyclobutenes can, in turn, react with electron-deficient imines, leading to ring expansion and subsequent retro-[4+2] cycloaddition to yield α,β-unsaturated imines and new imidozirconocene complexes.

Furthermore, zirconocene-imido complexes, which can be generated from zirconocene-imine complexes, are key intermediates in catalytic imine metathesis. This process is analogous to olefin metathesis and proceeds through a [2+2] cycloaddition-cycloreversion mechanism involving a diazametallacyclobutane intermediate.

Influence of Ancillary Ligands on Catalytic Performance

The catalytic performance of bis(eta(5)-cyclopentadienyl)zirconium systems is profoundly influenced by the steric and electronic properties of the ancillary cyclopentadienyl (B1206354) (Cp) ligands and any bridging groups between them. These ligands modulate the electron density at the zirconium center and control the steric environment around it, thereby affecting all stages of the catalytic cycle, from catalyst activation to chain propagation and termination.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the Cp rings directly impacts the electronic properties of the zirconium center. Electron-donating groups, such as methyl substituents, increase the electron density at the metal. This electronic enrichment can strengthen the interaction with a counteranion in cationic species and influence the strength of the bond to the growing polymer chain. Conversely, a less electron-rich zirconium center may exhibit higher electrophilicity, which can be beneficial for certain catalytic transformations.

Steric Effects: The steric bulk of the ancillary ligands plays a crucial role in determining the stability of the catalyst, the accessibility of the metal center to monomers, and the stereoselectivity of the reaction. For instance, in α-olefin polymerization, increased steric hindrance from the ligands can affect the rate of C=C insertion versus β-H elimination, thereby influencing the molecular weight of the resulting polymer. Bulky ligands can also create a chiral environment around the metal center, which is essential for asymmetric catalysis. The "cone angle" is a useful concept for quantifying the steric bulk of ligands.

The interplay between steric and electronic effects is complex and critical for catalyst design. For example, in cationic polymerization, sterically demanding Cp substituents can weaken the Zr-N bond in undesirable dimethylaniline complexes, but also stabilize the complex by restricting phenyl group rotation. Similarly, the stability of ion pairs formed during catalyst activation is governed by both the positive charge at the metal center and the steric congestion of the catalyst. Computational studies, such as Density Functional Theory (DFT), are valuable tools for dissecting these combined effects and predicting catalyst behavior.

| Ligand Property | Effect on Zirconium Center | Impact on Catalytic Performance | Example Application |

|---|---|---|---|

| Electron-donating substituents (e.g., -CH₃) | Increases electron density | Can increase catalytic activity by enhancing donor capability; affects ion-pair interactions. | Olefin Polymerization |

| Electron-withdrawing substituents | Decreases electron density, increases electrophilicity | Can enhance reactivity towards certain substrates. | Cationic Polymerization |

| Increased steric bulk (e.g., bulky substituents, ansa-bridge) | Restricts access to the metal center; can create a chiral pocket. | Influences stereoselectivity; affects rates of insertion vs. termination, impacting polymer molecular weight. | Asymmetric Catalysis, Stereoselective Polymerization |

| Ansa-bridge (e.g., -SiMe₂-, -C₂H₄-) | Restricts ligand rotation, modifies Cp-Zr-Cp angle. | Enhances catalyst stability and stereoselectivity; insertion is more favorable with an ansa-bridge in some reactions. | Stereospecific Polymerization, Ketone Insertion Reactions |

Chiral Zirconocene Derivatives in Asymmetric Catalysis

Chiral derivatives of this compound are powerful tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds which are crucial in pharmaceuticals and fine chemicals. The chirality is typically introduced by using substituted cyclopentadienyl ligands that are bridged, often referred to as ansa-metallocenes, creating a rigid C₂-symmetric or C₁-symmetric chiral environment around the zirconium center.

These chiral catalysts transfer their stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. The efficiency of this process, measured as enantiomeric excess (ee), depends on subtle steric and electronic interactions within the catalyst-substrate complex.

Chiral zirconocene catalysts have been successfully employed in a range of enantioselective transformations:

Asymmetric Hydrogenation: Chiral titanocene (B72419) catalysts, which are closely related to zirconocenes, have been extensively studied for the asymmetric hydrogenation of imines, providing access to chiral amines. The principles are applicable to chiral zirconocene systems as well, which can be used for the hydrogenation of various unsaturated compounds.

Enantioselective C-C Bond Formation: The ZACA (Zirconium-Catalyzed Asymmetric Carboalumination) reaction, developed by Ei-ichi Negishi, is a prominent example of enantioselective C-C bond formation using a chiral zirconocene catalyst. This reaction allows for the asymmetric carboalumination of alkenes, leading to versatile chiral organoaluminum intermediates.

Kinetic Resolution: Chiral zirconocene catalysts can be used for the kinetic resolution of racemic mixtures. For example, enantiopure zirconocene imido complexes bearing a C₂-symmetric ebthi (ethylene-bis(tetrahydroindenyl)) ligand have been used for the highly selective kinetic resolution of 1,3-disubstituted allenes. Similarly, optically active ansa-zirconocenes have demonstrated unprecedented activity for the polymerization of bulky racemic α-olefins, effecting a kinetic resolution where the polymer is enriched in the faster-reacting enantiomer.

Olefin Isomerization: Chiral ansa-bis(indenyl)zirconocene complexes have been explored for their potential to catalyze asymmetric olefin isomerization.

The synthesis of these chiral catalysts often involves multi-step procedures starting from chiral precursors, such as L-tartaric acid, to construct the chiral backbone of the ligand framework. The hydrogenation of bridged indenyl ligands is a common strategy to create the desired tetrahydroindenyl ligands.

Bimetallic Zirconium Complexes and Synergistic Effects

Bimetallic complexes containing a this compound unit alongside another metal center have emerged as a promising class of catalysts. The combination of an early, oxophilic transition metal like zirconium with a second, often later, transition metal can lead to cooperative reactivity and synergistic effects, enabling catalytic transformations not readily achievable with monometallic analogues.

Zr-Al Bimetallic Systems: The interaction between zirconocene derivatives and organoaluminum compounds is fundamental to many olefin polymerization systems. Studies have shown the formation of bimetallic Zr,Zr-hydride complexes in zirconocene-catalyzed alkene dimerization. These complexes, formulated as x[Cp₂ZrH₂∙Cp₂ZrHCl∙ClAlR₂]∙yMAO, are believed to be the key species responsible for the selective formation of dimers. The combination of zirconocene and zinc derivatives is also crucial for certain multicomponent reactions, where transmetalation from zirconium to zinc facilitates subsequent bond formations.

Early-Late Heterobimetallic Complexes: Complexes featuring a direct bond or a bridging ligand between zirconium and a late transition metal (e.g., Co, Pd, Rh) exhibit unique reactivity. In these systems, the two metals can play distinct roles; for instance, the d⁰ zirconium center can act as a substrate binding site, while the late metal serves as a redox-active center or electron reservoir. A Zr(IV)/Co(I) heterobimetallic complex has been shown to perform a two-electron reduction of O₂, with the cobalt center acting as the reductant and the resulting peroxo species binding

Advanced Research Directions and Future Perspectives in Bis Eta 5 Cyclopentadienyl Zirconium Chemistry

Development of Novel Zirconocene-Based Catalytic Systems

The performance of zirconocene (B1252598) catalysts is intrinsically linked to the ligand framework surrounding the zirconium center. A primary focus of current research is the rational design of new cyclopentadienyl (B1206354) (Cp) and indenyl (Ind) ligands to fine-tune the catalyst's activity, stability, and selectivity.

One major area of development is the synthesis of ansa-zirconocenes, where the two cyclopentadienyl-type rings are linked by a bridge (e.g., -SiMe₂-, -CMe₂-, -C₂H₄-). This bridging constrains the geometry of the complex, which can lead to enhanced stereoselectivity in polymerization reactions. For instance, C₂-symmetric chiral ansa-zirconocenes are crucial for producing isotactic polypropylene (B1209903), a commercially significant polymer. nih.gov The strategic placement of bulky substituents on the Cp or indenyl rings further influences the catalyst's behavior, with studies showing that such modifications can lead to polypropylenes with higher isotacticity and melting points. mdpi.com

Researchers are also exploring zirconocene systems for the oligomerization of α-olefins to produce valuable products like linear α-olefins, which are important industrial intermediates. mdpi.comresearchgate.netpreprints.org The catalytic activity and selectivity towards dimers, trimers, or higher oligomers can be controlled by the zirconocene structure and the choice of co-catalyst, such as methylaluminoxane (B55162) (MAO) or borate (B1201080) activators. mdpi.compreprints.org

Another frontier is the immobilization of zirconocene catalysts on solid supports, such as silica (B1680970) or polymethylaluminoxane (sMAO). rsc.org This approach combines the high activity and selectivity of homogeneous single-site catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the product and potential for recycling. For example, new families of indenyl-based zirconocene complexes immobilized on sMAO have been studied for slurry-phase ethylene (B1197577) polymerization, demonstrating how the ligand's substituents and the catalyst's initiation group (halide vs. alkyl) influence polymerization activity and the molecular weight of the resulting polyethylene (B3416737). rsc.org

| Precatalyst | Co-catalyst/Support | Monomer | Key Finding | Reference |

|---|---|---|---|---|

| rac-(C₂H₄)(Ind)₂ZrCl₂ | MAO | Propylene | Produces isotactic polypropylene; isospecificity depends on temperature and [Al]/[Zr] ratio. | nih.gov |

| {Ph₂C(2,7-tBu₂-Flu)(3-nBu₃C-Cp)}ZrCl₂ | MAO | Propylene | Exhibited low productivity, potentially linked to C-H activation as a deactivation mechanism. | mdpi.com |

| {rac-Me₂Si(2-Me-4-Ph-Ind)₂}ZrCl₂ | MAO | 1-Hexene | Demonstrates deactivation processes from 2,1-misinsertions, leading to dormant species. | acs.org |

| meso-(³-EtInd#)₂Zr(CH₂Ph)₂ | sMAO | Ethylene | Shows high polymerization activity (657 kgPE molM⁻¹ h⁻¹ bar⁻¹) in slurry-phase reactions. | rsc.org |

Exploration of New Reaction Classes Mediated by Zirconocenes

Beyond their well-established role in olefin polymerization, zirconocenes are being employed in a growing array of novel chemical transformations. The unique reactivity of zirconocene complexes, such as zirconocene dichloride and its derivatives like Schwartz's reagent (Cp₂ZrHCl), enables unprecedented coupling reactions and functional group transformations.

One exciting development is the use of zirconocene-mediated reductive couplings of alkynes to assemble complex macrocycles and molecular cages. acs.org This methodology relies on the reversible, regioselective coupling of alkynes bearing bulky substituents (e.g., silyl (B83357) groups). The reaction proceeds through the formation of a zirconacyclopentadiene intermediate, and the reversibility of the process allows for thermodynamic control, often leading to the formation of a single, strain-free macrocyclic product in high yield. acs.org

Zirconocene catalysis is also making significant inroads into reductive transformations of polar functional groups. A mild and general method for the catalytic reduction of carbonyls (ketones, aldehydes, lactones) has been developed using zirconocene dichloride (2.5–5 mol%) with a hydrosilane as the stoichiometric reductant. nih.gov This system facilitates the in situ generation of the active zirconium hydride catalyst and demonstrates broad functional group tolerance. nih.gov Similarly, zirconocene hydride catalysis enables the mild, chemoselective semireduction of secondary and tertiary amides to the corresponding imines, a challenging transformation that often leads to over-reduction to amines with other catalysts. nih.gov

Furthermore, zirconocene-mediated or -catalyzed reactions have been developed for unprecedented coupling of styrene (B11656) derivatives. nih.govacs.org These reactions can involve the insertion of the zirconocene into a benzylic carbon-oxygen bond, leading to either stoichiometric functionalization or catalytic homo- and hetero-coupling reactions to form complex tetracyclic structures. nih.govacs.org This expanding scope of reactivity highlights the potential of zirconocenes to address long-standing challenges in organic synthesis. rsc.orgnih.gov

Integration of Zirconocene Catalysis with Photoredox Methodologies

A paradigm-shifting advance in zirconocene chemistry is its merger with photoredox catalysis. rsc.org This synergistic approach utilizes visible light to generate highly reactive zirconium(III) species from stable zirconium(IV) precursors, unlocking novel reactivity under mild conditions. oup.comoup.com This strategy circumvents the need for harsh reagents and expands the synthetic utility of zirconocenes.

Two primary mechanisms dominate this field:

Photolysis of C–Zr Bonds: An alkylzirconocene, typically formed via hydrozirconation of an alkene with Schwartz's reagent, can undergo homolysis of the carbon-zirconium bond upon visible light irradiation to generate a carbon-centered radical and a Zr(III) species. oup.com

Photocatalytic Reduction of Zr(IV): A photoredox catalyst, upon excitation by visible light, can reduce a stable zirconocene(IV) complex to a zirconocene(III) species via single-electron transfer (SET). oup.comoup.com

This integrated approach has enabled a variety of new transformations. For example, the combination of zirconocene and photoredox catalysis has been used for the regioselective ring-opening of epoxides and oxetanes. oup.comthieme-connect.com These reactions proceed through a radical mechanism, affording the more substituted alcohol, a regioselectivity complementary to traditional polar mechanisms. thieme-connect.com

Another significant application is the activation of unactivated alkyl chlorides. chemrxiv.orgresearchgate.net C–Cl bonds are typically strong and difficult to cleave. However, the zirconocene/photoredox dual catalytic system can facilitate a chlorine atom transfer process, generating carbon-centered radicals from primary, secondary, and tertiary alkyl chlorides under mild conditions. oup.comoup.comchemrxiv.org These radicals can then be trapped with a hydrogen atom donor or a borylation reagent to afford hydrogenated or borylated products, respectively. oup.com

Computational Design and Prediction of Zirconocene Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of zirconocene-based systems. researchgate.net These theoretical studies provide deep insights into reaction mechanisms, transition state structures, and the subtle electronic and steric factors that govern catalyst performance, thereby accelerating the rational design of new and improved catalysts. acs.orgnih.gov

DFT calculations have been instrumental in elucidating the mechanism of zirconocene-mediated alkyne coupling for macrocycle synthesis, revealing a stepwise process where both steric and electronic factors control the regiochemistry of the zirconacyclopentadiene formation. acs.org In olefin polymerization, computational models help to explain the differences in activity and stereoselectivity observed between different catalyst families, such as {SBI}- and {Cp/Flu}-type systems. mdpi.comacs.org For instance, DFT calculations have supported the hypothesis that a C-H activation process can be a deactivation pathway for certain bulky zirconocene catalysts. mdpi.com

Frontiers in Enantioselective and Stereoselective Zirconocene Chemistry

Achieving high levels of stereocontrol is a central goal in modern synthetic chemistry, and chiral zirconocene complexes are at the forefront of this endeavor. nih.govbeilstein-journals.org The development of catalysts that can precisely control the three-dimensional arrangement of atoms during a chemical reaction is critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

In the realm of polymerization, the design of chiral ansa-metallocenes has revolutionized the production of stereoregular polymers like isotactic polypropylene. nih.gov The C₂-symmetric ligand framework creates a chiral environment around the active site, dictating the facial selectivity of incoming monomer insertion and leading to a highly ordered polymer microstructure. nih.gov Current research focuses on creating catalysts with even greater stereocontrol to produce polymers with exceptionally high tacticity and tailored properties.

Beyond polymerization, chiral zirconocenes are being explored as catalysts for a range of asymmetric transformations. Dicationic complexes derived from chiral ansa-zirconocenes have been shown to catalyze enantio- and diastereoselective Diels-Alder reactions. acs.org The development of chiral zirconocene imido complexes has enabled the highly selective kinetic resolution of allenes through a cycloaddition/retro-cycloaddition mechanism. nih.gov This process not only separates the enantiomers of the allene (B1206475) but can also be used to assign their absolute configurations. nih.gov

A key strategy in asymmetric catalysis is the carboalumination of alkenes and alkynes. The ZACA (Zirconium-Catalyzed Asymmetric Carboalumination) reaction, developed by Negishi, uses a chiral zirconocene catalyst to achieve the enantioselective addition of an organoaluminum reagent across an alkene. wikipedia.org Similarly, the zirconocene-catalyzed methylalumination of alkynes is a powerful tool for constructing stereodefined trisubstituted olefins, which are common motifs in natural products. wikipedia.org The continued development of new chiral ligands and a deeper understanding of the mechanisms of stereocontrol will undoubtedly expand the applications of enantioselective zirconocene chemistry. acs.org

Q & A

Basic: What synthetic methodologies are most effective for preparing Bis(η⁵-cyclopentadienyl)zirconium, and how can reaction conditions be optimized?

Answer:

The most common method involves salt metathesis between zirconium tetrachloride (ZrCl₄) and sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). Key optimization parameters include:

- Solvent polarity : THF ensures ligand solubility and stabilizes intermediates.

- Stoichiometry : A 1:2 molar ratio of ZrCl₄:NaCp minimizes byproducts.

- Temperature control : Slow warming to room temperature prevents ligand dissociation.

Characterization via X-ray diffraction (XRD) and ¹H/¹³C NMR is critical to confirm purity .

Basic: Which spectroscopic and structural characterization techniques are essential for validating Bis(η⁵-cyclopentadienyl)zirconium complexes?

Answer:

A multi-technique approach is required:

- XRD : Resolves bond lengths (Zr-Cp centroid: ~2.15 Å) and confirms η⁵-coordination.

- NMR spectroscopy : ¹H NMR detects Cp ligand equivalence (singlet at δ ~5.8 ppm); ¹³C NMR identifies Zr–C coupling.

- Elemental analysis : Validates stoichiometry (C₁₀H₁₀Zr).

- Magnetic susceptibility : Confirms diamagnetic properties (d⁰ configuration).

Ensure data consistency across methods to address instrumental biases .

Basic: What are the primary catalytic applications of Bis(η⁵-cyclopentadienyl)zirconium in organometallic reactions?

Answer:

This complex serves as a precursor for Ziegler-Natta catalysts in olefin polymerization. Key applications:

- Ethylene polymerization : Modulate activity by substituting Cp ligands with alkyl or aryl groups.

- Hydrofunctionalization : Catalyzes C–H bond activation in alkanes.

Link mechanistic hypotheses to density functional theory (DFT) models to predict regioselectivity .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for Bis(η⁵-cyclopentadienyl)zirconium derivatives?

Answer:

Contradictions often arise from solvent effects or paramagnetic impurities. Mitigation strategies:

- Variable-temperature NMR : Identifies dynamic processes (e.g., ligand fluxionality).

- Deuterated solvent standardization : Use CDCl₃ or C₆D₆ for reproducibility.

- Paramagnetic quenching : Add chelating agents (e.g., DMPU) to stabilize intermediates.

Cross-reference data with solid-state NMR to isolate solution-phase artifacts .

Advanced: What computational modeling approaches best predict the electronic structure and reactivity of Bis(η⁵-cyclopentadienyl)zirconium?

Answer:

- DFT with LANL2DZ basis sets : Accurately models Zr–Cp bonding and charge distribution.

- Molecular dynamics (MD) : Simulates ligand substitution kinetics in solution.

- Frontier orbital analysis : Predicts electrophilic/nucleophilic sites for catalytic cycles.

Validate models against X-ray absorption spectroscopy (XAS) to refine theoretical parameters .

Advanced: How do ligand modifications (e.g., Cp vs. Cp) alter the stability and reactivity of zirconocene complexes?*

Answer:

- Steric effects : Bulky Cp* ligands (C₅Me₅) increase thermal stability but reduce catalytic turnover.

- Electronic effects : Electron-withdrawing substituents lower Zr center electrophilicity.

Design comparative studies using cyclic voltammetry (E₁/₂ shifts) and Arrhenius plots (ΔG‡ for decomposition) .

Advanced: What experimental protocols ensure the stability of Bis(η⁵-cyclopentadienyl)zirconium under varying atmospheric conditions?

Answer:

- Glovebox synthesis : Prevents hydrolysis (Zr centers are moisture-sensitive).

- Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (>200°C in inert atmospheres).

- UV-Vis monitoring : Detects ligand oxidation in real-time.

Use Schlenk techniques for air-sensitive reactions and storage .

Advanced: How can researchers design comparative studies between Bis(η⁵-cyclopentadienyl)zirconium and analogous hafnium/titanium complexes?

Answer:

Apply the PICOT framework adapted for materials science:

- Population : Zr, Hf, and Ti metallocenes.

- Intervention : Ligand substitution or oxidation state variation.

- Comparison : Catalytic efficiency in ethylene polymerization.

- Outcome : Turnover frequency (TOF) and polymer molecular weight.

- Time : Reaction kinetics over 24-hour cycles.

Use ANOVA to statistically differentiate performance .

Advanced: What mechanistic insights explain the role of Bis(η⁵-cyclopentadienyl)zirconium in C–H activation reactions?

Answer:

Propose mechanisms via:

- σ-bond metathesis : For alkane activation.

- Oxidative addition : Involving transient Zr(II) species.

Validate using isotopic labeling (²H/¹³C) and kinetic isotope effects (KIE) . Cross-correlate with in situ IR spectroscopy to track intermediate formation .

Advanced: How can discrepancies between theoretical and experimental bond dissociation energies (BDEs) in zirconocene complexes be addressed?

Answer:

- Calibrate computational methods : Compare B3LYP vs. M06-L functionals for Zr–Cp BDEs.

- High-pressure mass spectrometry : Measures gas-phase BDEs experimentally.

- Error analysis : Quantify solvent and relativistic effects in DFT calculations.

Publish datasets with uncertainty intervals to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.